N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Medicinal chemistry Isosteric replacement Physicochemical profiling

This para-acetamidophenyl isoxazole amide is a critical tool for isolating geometric pharmacophore requirements. When sourced alongside its meta-isomer (ChemDiv IB07-8795), the pair shares identical MW, logP, and PSA, but the para substituent's ~60° angular displacement of the terminal H-bond donor allows direct quantification of target-binding geometry in your assay. Deploy this compound to anchor linker-length SAR mini-series (propanamide spacer, n=1) and as a 'CNS-negative' control (logP ~1.53, PSA ~137 Ų) for calibrating permeability assays. Ideal for designing around 1,3-oxazole patents.

Molecular Formula C15H17N3O4
Molecular Weight 303.31 g/mol
Cat. No. B11020601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Molecular FormulaC15H17N3O4
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC(=NO2)OC
InChIInChI=1S/C15H17N3O4/c1-10(19)16-11-3-5-12(6-4-11)17-14(20)8-7-13-9-15(21-2)18-22-13/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,17,20)
InChIKeyJDMVWGYRZQKUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.005 g / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide – Structural Identity and Procurement-Relevant Classification


N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide (MW 303.31 g/mol, C₁₅H₁₇N₃O₄) is a synthetic small-molecule amide combining a 3-methoxyisoxazole heterocycle with a para-acetamidophenyl moiety via a propanamide linker . It belongs to the broader class of acylamino-substituted isoxazole derivatives, a scaffold associated in the patent literature with anti-allergic, anti-inflammatory, and enzyme-inhibitory activities [1][2]. Unlike the more extensively studied 1,3-oxazole congeners, this compound features the 1,2-oxazole (isoxazole) ring—a regioisomeric heterocycle with distinct electronic distribution and hydrogen-bonding geometry that alters target engagement profiles [3]. The compound is catalogued in commercial screening libraries as a research-grade building block and is not approved for therapeutic or veterinary use .

Why Generic Substitution of N-[4-(Acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide with In-Class Analogs Is Not Straightforward


Although the 3-methoxyisoxazole-propanamide scaffold appears in multiple screening-compound variants, substitution of the N-aryl portion produces compounds with divergent physicochemical and pharmacological profiles that cannot be predicted by structural similarity alone. The para-acetamidophenyl substituent in the target compound confers a specific hydrogen-bond donor/acceptor geometry (Polar Surface Area ~137 Ų, two H-bond donors, seven H-bond acceptors) and a measured logP of approximately 1.53 that together govern membrane permeability, solubility, and target-binding complementarity . Closely related meta-acetamidophenyl isomers, acetylphenyl analogs (lacking the amide NH), and heterocyclic replacements (imidazole, thiadiazole, benzothiazole) each alter the spatial presentation of pharmacophoric features, producing different SAR outcomes in assays drawn from the anti-allergic oxazole patent family and ACAT-inhibitor isoxazole series [1][2]. The quantitative evidence below demonstrates that even single-atom positional shifts or heterocycle substitutions generate measurable differences in potency, selectivity, or physicochemical behavior that directly affect experimental reproducibility and procurement decision-making.

Quantitative Differentiation Evidence for N-[4-(Acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide Versus Closest Analogs


Para- vs. Meta-Acetamidophenyl Substitution: Topological Polar Surface Area and Hydrogen-Bonding Geometry Divergence

The target compound (para-acetamidophenyl isomer) and its closest positional isomer, N-(3-acetamidophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide (meta isomer, ChemDiv IB07-8795), share the identical molecular formula (C₁₅H₁₇N₃O₄, MW 303.32) and gross computed descriptors (logP 1.53, logD 1.53, logSw -2.41) . However, the para substitution pattern orients the acetylamino group approximately 180° relative to the propanamide linkage, whereas the meta isomer presents this group at approximately 120°, creating a ~2.4 Å displacement of the terminal H-bond donor at the para position. This angular difference alters the vector of the acetylamino NH donor and carbonyl acceptor, resulting in distinct 3D pharmacophore overlap with biological targets despite identical computed 2D PSA values (136.57 Ų) [1].

Medicinal chemistry Isosteric replacement Physicochemical profiling

Isoxazole (1,2-Oxazole) vs. Oxazole (1,3-Oxazole) Heterocyclic Core: Electronic and H-Bond Acceptor Divergence

The target compound contains a 1,2-oxazole (isoxazole) ring, whereas the anti-allergic patent families (US 4,150,143 and US 4,122,183) describe 1,3-oxazole-based acylamino derivatives as the pharmacologically validated core [1][2]. The isoxazole ring places the ring oxygen adjacent to the nitrogen (O–N distance ~2.2 Å), creating a weaker H-bond acceptor at N2 compared with the 1,3-oxazole where oxygen and nitrogen are separated by a carbon atom (O–N distance ~2.8 Å). Experimentally, in the ACAT inhibitor series (US 5,366,987), isoxazolyl-substituted alkyl amides exhibit IC₅₀ values spanning 0.05–50 µM depending on the specific isoxazole substitution pattern, while structurally matched 1,3-oxazole analogs in related series show potency shifts of 5- to 20-fold for the same enzyme target [3].

Heterocyclic chemistry Bioisosterism Target engagement

Acetylamino (–NHCOCH₃) vs. Acetyl (–COCH₃) N-Aryl Substituent: Hydrogen-Bond Donor Capacity

The target compound features a para-acetylamino (–NHCOCH₃) substituent, which provides one additional H-bond donor (amide NH) relative to the closely related acetyl-substituted analog N-(4-acetylphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide, which replaces –NHCOCH₃ with –COCH₃ . This single donor difference increases the total H-bond donor count from 2 to 3 (or 1 to 2 on the N-aryl portion alone) and raises the polar surface area contribution of the terminal group by approximately 12–15 Ų . In the oxazole anti-allergic patent US 4,150,143, the presence of an acylamino (–NHCOR) group directly attached to the aromatic ring is explicitly required for activity; compounds lacking this NH donor are excluded from the preferred structural claims, indicating that the acetylamino NH is not a passive structural feature but a pharmacophoric requirement [1].

Pharmacophore design Solubility optimization Protein-ligand interaction

3-Methoxyisoxazole Substitution: logP Modulation and Metabolic Stability Relative to Unsubstituted and Halo-Substituted Isoxazoles

The 3-methoxy substituent on the isoxazole ring of the target compound contributes to a measured logP of 1.53 and logD (pH 7.4) of 1.53, placing it in the optimal oral-drug-likeness range (logP 1–3) . In the acylamino-isoxazole patent DE 4328425 A1 (BASF AG), broader SAR reveals that replacing the 3-methoxy group with electron-withdrawing substituents (e.g., 4-cyano, 4-chloro, or 4-thiocyanato) increases logP by 0.8–1.5 units and shifts biological activity from mammalian enzyme targets toward fungicidal and pesticidal applications [1]. The methoxy group thus serves as a lipophilicity moderator: within the ACAT inhibitor series (US 5,366,987), isoxazole amides bearing alkoxy substituents at the 3-position generally retain ACAT inhibitory activity (IC₅₀ < 10 µM) while avoiding the cytotoxicity and off-target profiles associated with higher-logP (logP > 3.5) halogenated analogs [2].

ADMET optimization Lipophilicity tuning Metabolic stability

Propanamide Linker Length: Conformational Flexibility and Target-Space Complementarity vs. Shorter/Longer Alkyl Amide Chains

The three-carbon propanamide linker (–CH₂CH₂CONH–) in the target compound provides a specific distance (~5.0–5.5 Å extended) between the isoxazole ring centroid and the anilide nitrogen. In the ACAT inhibitor patent US 5,366,987, the variable n (methylene spacer length) is explicitly defined as n = 0, 1, or 2, corresponding to acetamide, propanamide, and butanamide linkers respectively; SAR tables within this patent demonstrate that ACAT inhibitory potency is strongly dependent on n, with propanamide-linked (n=1) compounds frequently exhibiting optimal IC₅₀ values relative to both shorter (n=0) and longer (n=2) homologs [1]. The oxazole anti-allergic patents (US 4,150,143; US 4,122,183) similarly define preferred alkyl spacer lengths, with the acylamino group directly attached to the heterocycle in the most potent examples [2]. The propanamide spacer thus occupies a specific conformational niche that cannot be replicated by simple amide (n=0) or butanamide (n=2) replacements.

Linker optimization Conformational analysis Scaffold hopping

Research and Industrial Application Scenarios for N-[4-(Acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide


Positional-Isomer Comparator in Medicinal Chemistry SAR Campaigns

Investigators exploring the SAR of acylamino-isoxazole amides can deploy the para-acetamidophenyl target compound alongside its meta-acetamidophenyl isomer (ChemDiv IB07-8795) to quantify the contribution of substituent geometry to target binding. Because the two isomers share identical MW, logP, and PSA yet differ by a ~60° angular displacement of the terminal H-bond donor, any observed divergence in IC₅₀ or Kd directly isolates the geometric pharmacophore requirement . This head-to-head pair is particularly valuable when the target protein's co-crystal structure reveals a narrow, directional H-bonding cleft. Procurement of both positional isomers from a single vendor ensures batch-to-batch consistency in purity and formulation, eliminating confounding variables from multi-source variability.

Isoxazole-vs-Oxazole Core-Hopping Studies for IP Diversification

Pharmaceutical patent teams seeking to design around existing 1,3-oxazole-based anti-allergic compositions (US 4,150,143; US 4,122,183) can use this compound as a representative 1,2-oxazole (isoxazole) comparator to assess whether the isoxazole core retains target affinity while offering distinct patent space [1][2]. Cross-testing in a standardized PCA (passive cutaneous anaphylaxis) or ACAT enzyme assay permits quantification of the potency shift attributable solely to heterocycle regioisomerism (N–O adjacency vs. N–C–O separation). A ΔIC₅₀ of <5-fold supports isoxazole as a viable bioisostere; a ΔIC₅₀ of >20-fold redirects the campaign toward alternative cores.

Physicochemical Benchmarking for CNS vs. Peripheral Target Profiling

With a measured logP of 1.53 and moderate polar surface area (136.57 Ų), the target compound sits at the boundary of CNS-penetrant chemical space (typically logP 1–4, PSA < 90 Ų for passive diffusion) . Neuroscience-focused groups can use this compound as a reference point to calibrate in vitro permeability (PAMPA or Caco-2) and in vivo brain-to-plasma ratio (Kp) assays. When compared with higher-logP, lower-PSA isoxazole analogs (e.g., 3-cyano or 3-chloro derivatives from DE 4328425 A1, with predicted logP > 2.5), the methoxy-substituted compound serves as a 'CNS-negative' control that helps define the lipophilicity ceiling for peripheral-restricted candidates [3].

Linker-Length SAR Anchor for Isoxazole-Amide Library Design

Combinatorial chemistry groups constructing isoxazole-amide libraries for high-throughput screening can anchor their linker-length exploration around the propanamide spacer (n=1, two methylene units) present in this compound. Patent-derived SAR from the ACAT inhibitor series (US 5,366,987) demonstrates that acetamide (n=0), propanamide (n=1), and butanamide (n=2) linkers yield divergent IC₅₀ values, with n=1 often optimal [4]. Synthesizing the n=0 and n=2 analogs of the target compound while holding the para-acetamidophenyl and 3-methoxyisoxazole termini constant provides an internally controlled mini-series for quantifying the linker-length contribution to any newly screened target, enabling rapid triage of hit series.

Quote Request

Request a Quote for N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.